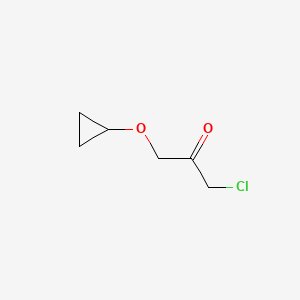
1-Fluoro-2-(2-isocyanatopropan-2-yl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2-(2-isocyanatopropan-2-yl)-4-methylbenzene is an organic compound characterized by the presence of a fluorine atom, an isocyanate group, and a methyl group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Fluoro-2-(2-isocyanatopropan-2-yl)-4-methylbenzene typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene derivatives and isocyanate precursors.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Fluoro-2-(2-isocyanatopropan-2-yl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The fluorine and isocyanate groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions
Aplicaciones Científicas De Investigación
1-Fluoro-2-(2-isocyanatopropan-2-yl)-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-2-(2-isocyanatopropan-2-yl)-4-methylbenzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.
Pathways Involved: The pathways may include signal transduction, metabolic processes, or other cellular mechanisms that are influenced by the compound’s presence.
Comparación Con Compuestos Similares
1-Fluoro-2-(2-isocyanatopropan-2-yl)-4-methylbenzene can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-fluoro-2-(1-iodo-2-isocyanatopropan-2-yl)benzene and 1-chloro-2-fluorobenzene share structural similarities but differ in their chemical properties and reactivity.
Propiedades
Fórmula molecular |
C11H12FNO |
|---|---|
Peso molecular |
193.22 g/mol |
Nombre IUPAC |
1-fluoro-2-(2-isocyanatopropan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C11H12FNO/c1-8-4-5-10(12)9(6-8)11(2,3)13-7-14/h4-6H,1-3H3 |
Clave InChI |
LPHAAEAWQYAVMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)F)C(C)(C)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,6-Dimethylphenyl)methyl]piperazine](/img/structure/B15324300.png)
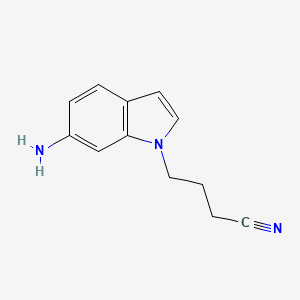
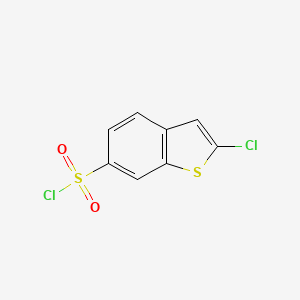
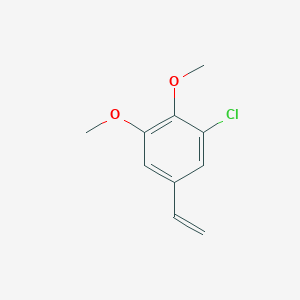
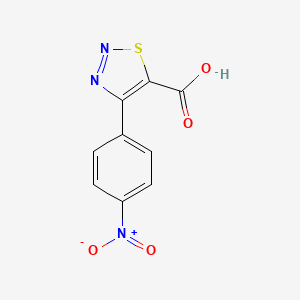
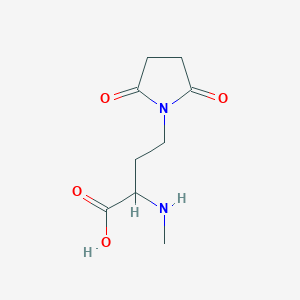
![1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B15324354.png)
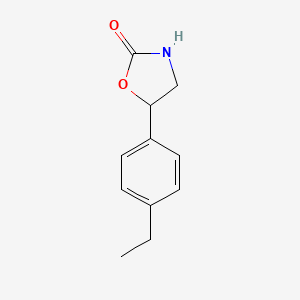
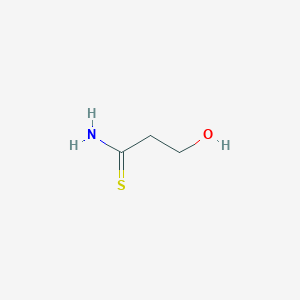
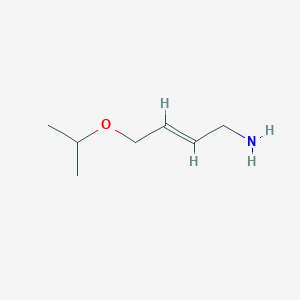
![{[2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}dimethylamine](/img/structure/B15324370.png)
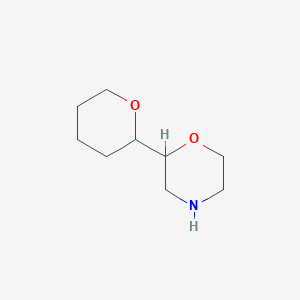
![Methyl tricyclo[4.2.0.02,5]octane-3-carboxylate](/img/structure/B15324393.png)
